N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide
Description
N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is a synthetic acetamide derivative characterized by:
- A 2-chlorophenyl group attached to the acetamide nitrogen.
- A pyran-4-one core substituted with a morpholin-4-ylmethyl group at position 4.
- An ether linkage connecting the pyran oxygen to the acetamide carbonyl.
Properties
Molecular Formula |
C18H19ClN2O5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
InChI |
InChI=1S/C18H19ClN2O5/c19-14-3-1-2-4-15(14)20-18(23)12-26-17-11-25-13(9-16(17)22)10-21-5-7-24-8-6-21/h1-4,9,11H,5-8,10,12H2,(H,20,23) |
InChI Key |
CKCCLSQWVRGNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide typically involves multiple steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholinylmethyl Group: This step involves the reaction of the pyranone intermediate with morpholine under specific conditions to introduce the morpholinylmethyl group.
Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 2-chlorophenyl acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The table below compares key structural elements and properties of the target compound with similar acetamide derivatives:
Key Observations:
Substituent Diversity: The target compound uniquely combines a pyran-4-one core with a morpholine side chain, distinguishing it from thiadiazole (3d) or pyrimidinone () derivatives. Electron-withdrawing groups (e.g., Cl, F) are common in analogues to enhance binding interactions, while morpholine or methoxy groups improve solubility .
Spectral Trends :
- IR spectra consistently show strong C=O stretches (~1660–1700 cm⁻¹) for the acetamide group. The target compound’s morpholine moiety would likely exhibit C-O stretches near 1100 cm⁻¹ .
- $^1$H NMR signals for chlorophenyl protons (δ ~7.2–7.6 ppm) and morpholine methylene groups (δ ~3.3–3.6 ppm) are expected .
Challenges:
- The target’s morpholin-4-ylmethyl group may require protective strategies to avoid side reactions during pyran functionalization, a complexity absent in simpler analogues like 3d .
Biological Activity
N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The structural components of this compound suggest a complex interaction with biological systems, which may lead to various therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.81 g/mol
- CAS Number : 689770-48-7
This compound features a chlorinated phenyl group and a morpholine moiety, which are known for their roles in enhancing biological activity through various mechanisms.
Inhibition of Kinases
Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against specific kinases. For instance, compounds containing similar structural motifs have shown low micromolar activity against AKT2/PKBβ, a kinase involved in critical signaling pathways associated with cancer progression . This suggests that this compound may also possess similar inhibitory properties.
Anticancer Activity
Preliminary research indicates that this compound may inhibit the growth of glioblastoma cells. In vitro studies demonstrated significant cytotoxic effects against various glioma cell lines while exhibiting lower toxicity towards non-cancerous cells . This selective action is crucial for developing effective cancer therapies with minimal side effects.
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the biological activity of this compound:
-
Cell Viability Assays :
- Glioblastoma cell lines were treated with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability, with IC₅₀ values demonstrating potent anticancer activity.
-
Kinase Inhibition Studies :
- The compound was screened against a panel of kinases.
- Notably, it displayed significant inhibition of AKT2/PKBβ, corroborating its potential as an anticancer agent targeting key signaling pathways involved in tumor growth and survival.
- Selectivity Profile :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
